molecular formula C10H5F3N4O B1672307 FCCP CAS No. 370-86-5

FCCP

Cat. No. B1672307
CAS RN: 370-86-5
M. Wt: 254.17 g/mol
InChI Key: BMZRVOVNUMQTIN-UHFFFAOYSA-N
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Description

Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is an ionophore that is a mobile ion carrier . It is referred to as an uncoupling agent because it disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation .


Synthesis Analysis

FCCP is known to inhibit oxidative phosphorylation as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane .


Molecular Structure Analysis

The molecular formula of FCCP is C10H5F3N4O . It is a nitrile and hydrazone .


Chemical Reactions Analysis

FCCP disrupts ATP synthesis by transporting protons across the mitochondrial inner membrane, interfering with the proton gradient . It also induces apoptosis . FCCP is well-known to induce plasma membrane depolarization in many cell types and species .


Physical And Chemical Properties Analysis

FCCP is a potent uncoupler of mitochondrial oxidative phosphorylation . It functions as a lipophilic cationic proton translocator that freely carries dissociable protons across membranes and dissipates the proton gradient .

Scientific Research Applications

FCCP and Membrane Biophysics

FCCP is utilized to study its interactions with lipid membranes, which is crucial for understanding mitochondrial uncoupling mechanisms. Monteiro et al. (2011) investigated FCCP's effects on membrane lipid bilayers, demonstrating its capacity to disturb lipid bilayers, favor lateral phase separation, and influence membrane curvature properties. This research underscores FCCP's role in probing the biophysical aspects of membrane interactions and its protonophoric activity, which is significant for considering uncouplers for pharmacological purposes (Monteiro et al., 2011).

FCCP in Cellular Autofluorescence Studies

Another notable application of FCCP is in the quantification of cellular autofluorescence components, particularly NAD(P)H. Rehman et al. (2017) used FCCP to investigate the quenching effects on NAD(P)H fluorescence in HeLa cells. This study employs a non-invasive, label-free method combining hyperspectral imaging with unsupervised unmixing, providing insights into FCCP-induced fluorescence quenching of free and bound NAD(P)H. This approach confirms the selective quenching effect of FCCP across a range of concentrations, shedding light on cellular metabolic processes (Rehman et al., 2017).

FCCP and Fluorescence Cross-Correlation Spectroscopy (FCCS)

FCCS is a sophisticated fluorescence technique that quantifies protein-protein interactions in vivo, and FCCP has found applications in enhancing the understanding of this technique. Studies have utilized FCCP to elucidate aspects of molecular dynamics, such as the oligomerization of membrane proteins, providing a framework for quantifying these interactions in a living cell environment. The application of FCCP in FCCS-based studies contributes to a deeper understanding of protein behaviors within the complex cellular milieu, highlighting its utility in advanced fluorescence microscopy techniques.

Safety And Hazards

FCCP is toxic if swallowed and may cause an allergic skin reaction . It may cause long-lasting harmful effects to aquatic life . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

There are several studies that have used FCCP to investigate various biological processes. For example, FCCP has been used to investigate the role of mitochondria in cellular function . It has also been used to study the effects of mitochondrial uncoupling on various cellular processes . Future research could further explore these areas and the potential therapeutic applications of FCCP .

properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZRVOVNUMQTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190494
Record name Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone

CAS RN

370-86-5
Record name FCCP
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile
Source European Chemicals Agency (ECHA)
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Record name CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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